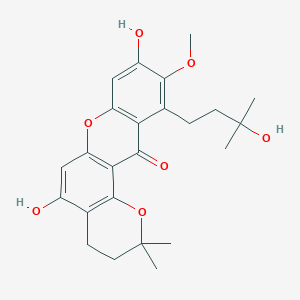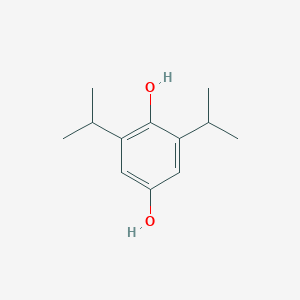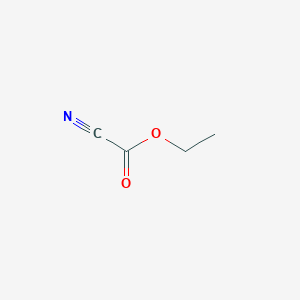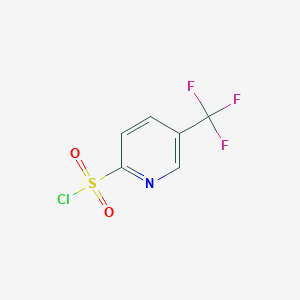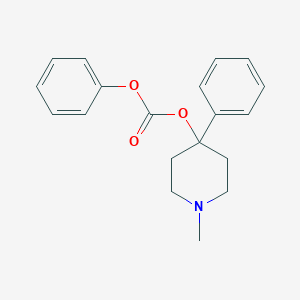
Carbonic acid, 1-methyl-4-phenyl-4-piperidyl phenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbonic acid, 1-methyl-4-phenyl-4-piperidyl phenyl ester, commonly known as CPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPP is a derivative of the neuroprotective agent, MPP+, and has been shown to have a range of biochemical and physiological effects. In
作用機序
The mechanism of action of CPP is not fully understood, but it is believed to be related to its ability to cross the blood-brain barrier and interact with neuronal membranes. CPP has been shown to modulate the activity of ion channels and transporters, which can affect neuronal excitability and neurotransmitter release.
生化学的および生理学的効果
CPP has been shown to have a range of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which can protect cells from oxidative stress. CPP has also been shown to modulate the activity of neurotransmitters, such as dopamine and glutamate, which are involved in the development of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using CPP in lab experiments is its ability to cross the blood-brain barrier. This makes it an attractive candidate for the study of neurological diseases and drug delivery systems. CPP is also relatively stable and can be easily synthesized in high yield and purity.
One of the main limitations of using CPP in lab experiments is its potential toxicity. Although CPP has been shown to be relatively non-toxic in vitro, its effects in vivo are not fully understood. Additionally, CPP can be expensive to synthesize, which may limit its use in some research settings.
将来の方向性
There are several future directions for research on CPP. One area of research is the development of new drug delivery systems using CPP as a carrier. CPP has been shown to be effective in delivering a range of drugs to the central nervous system, and further research could lead to the development of new therapies for neurological diseases.
Another area of research is the study of the biochemical and physiological effects of CPP. Although CPP has been shown to have a range of effects on neurons and neurotransmitters, its mechanism of action is not fully understood. Further research could lead to a better understanding of how CPP interacts with neuronal membranes and modulates neurotransmitter activity.
Conclusion:
In conclusion, CPP is a chemical compound that has been extensively studied for its potential applications in scientific research. Its ability to cross the blood-brain barrier and modulate neuronal activity makes it an attractive candidate for the study of neurological diseases and drug delivery systems. Although there are limitations to its use in lab experiments, further research on CPP could lead to the development of new therapies for a range of diseases.
合成法
The synthesis method for CPP involves the reaction of MPP+ with phenyl chloroformate and 4-piperidinol. The resulting compound is then treated with carbonic acid to yield CPP. This method has been optimized for high yield and purity and has been used in several studies to produce CPP for research purposes.
科学的研究の応用
CPP has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its use as a neuroprotective agent. CPP has been shown to protect neurons from oxidative stress and excitotoxicity, which are two major factors in the development of neurodegenerative diseases such as Parkinson's and Alzheimer's.
CPP has also been studied for its potential use in drug delivery systems. Its ability to cross the blood-brain barrier makes it an attractive candidate for the delivery of drugs to the central nervous system. CPP has been used as a carrier for a range of drugs, including anticancer agents and peptides.
特性
CAS番号 |
101418-15-9 |
|---|---|
製品名 |
Carbonic acid, 1-methyl-4-phenyl-4-piperidyl phenyl ester |
分子式 |
C19H21NO3 |
分子量 |
311.4 g/mol |
IUPAC名 |
(1-methyl-4-phenylpiperidin-4-yl) phenyl carbonate |
InChI |
InChI=1S/C19H21NO3/c1-20-14-12-19(13-15-20,16-8-4-2-5-9-16)23-18(21)22-17-10-6-3-7-11-17/h2-11H,12-15H2,1H3 |
InChIキー |
JAWVTCCRYNKTAD-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)(C2=CC=CC=C2)OC(=O)OC3=CC=CC=C3 |
正規SMILES |
CN1CCC(CC1)(C2=CC=CC=C2)OC(=O)OC3=CC=CC=C3 |
その他のCAS番号 |
101418-15-9 |
同義語 |
(1-methyl-4-phenyl-4-piperidyl) phenyl carbonate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



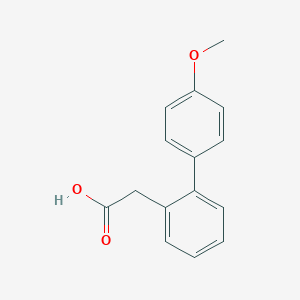
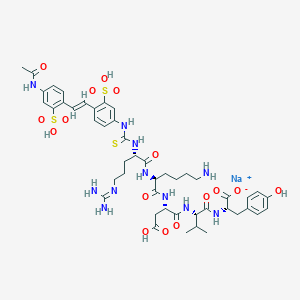
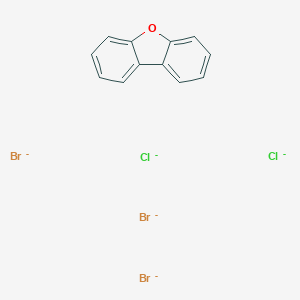
![Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate](/img/structure/B23043.png)
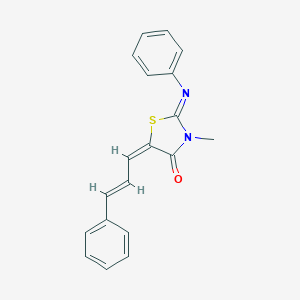
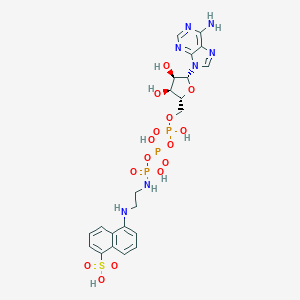
![6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B23046.png)
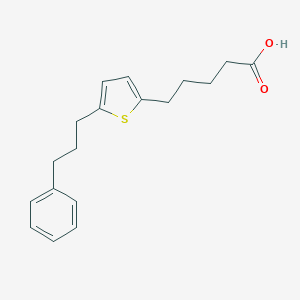
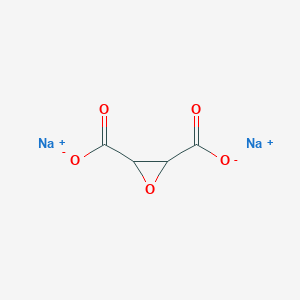
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl]oxyoxane-2-carboxylic acid](/img/structure/B23061.png)
